molecular formula C9H7ClFNO4 B8685009 Ethyl 2-chloro-4-fluoro-5-nitrobenzoate

Ethyl 2-chloro-4-fluoro-5-nitrobenzoate

Cat. No. B8685009
M. Wt: 247.61 g/mol
InChI Key: XHFJXQUWCLIYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-4-fluoro-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H7ClFNO4 and its molecular weight is 247.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-chloro-4-fluoro-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-4-fluoro-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-chloro-4-fluoro-5-nitrobenzoate

Molecular Formula

C9H7ClFNO4

Molecular Weight

247.61 g/mol

IUPAC Name

ethyl 2-chloro-4-fluoro-5-nitrobenzoate

InChI

InChI=1S/C9H7ClFNO4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2H2,1H3

InChI Key

XHFJXQUWCLIYML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

First, 50 g (0.29 mol) of 2-chloro-4-fluorobenzoic acid was dissolved in 150 ml of hydrochloric acid at room temperature, to which a mixed acid of 28 ml (0.31 mol) of fuming nitric acid and 56 ml of concentrated sulfuric acid was added dropwise at 35° to 45° C. Then, the solution was stirred at 40° C. for 1 hour and poured into 250 ml of ice-water. The precipitated crystals were collected by filtration and recrystallized from a mixed solution of hexane and ethyl acetate, which afforded 55 g (0.25 mol) of 2-chloro-4-fluoro-5-nitrobenzoic acid. Then, 55 g (0.25 mol) of 2-chloro-4-fluoro-5-nitrobenzoic acid was dissolved in 50 ml of ethyl acetate, to which 33 g (0.28 mol) of thionyl chloride was added, and the mixture was heated under reflux for 3 hours and then allowed to stand for cooling to room temperature. Then, 20 ml of ethanol and 30 g of triethylamine were added under ice cooling, and the mixture was stirred at room temperature for 2 hours. The solvent was distilled out, and the residue was purified by silica gel chromatography, which afforded 57 g (0.23 mol) of ethyl 2-chloro-4-fluoro-5-nitrobenzoate.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two

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